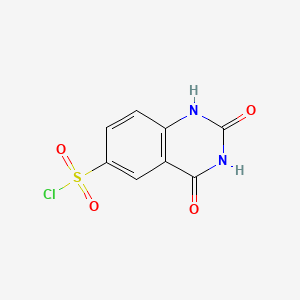

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride

Descripción general

Descripción

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S and a molecular weight of 260.66 g/mol . This compound is known for its unique structure, which includes a quinazoline core with sulfonyl chloride and dioxo functional groups. It is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride typically involves the reaction of quinazoline derivatives with sulfonyl chloride under controlled conditions. One common method includes the use of microwave-assisted reactions, which can enhance the reaction rate and yield . The reaction conditions often involve the use of an inert atmosphere and room temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using phase-transfer catalysis or metal-catalyzed reactions. These methods are designed to optimize yield and purity while minimizing production costs .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, which have various applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research has indicated that derivatives of 2,4-dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride exhibit notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The compound's structure allows it to interact with microbial enzymes or cell walls, inhibiting their growth.

-

Anticancer Potential :

- The compound has been investigated for its anticancer properties. In various studies, modifications of the quinazoline core have led to compounds that demonstrate cytotoxic effects against cancer cell lines. For example, derivatives have been synthesized and evaluated for their ability to induce apoptosis in cancer cells .

-

Enzyme Inhibition :

- The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, making it a potential inhibitor of specific enzymes involved in disease pathways. This mechanism is particularly relevant in developing inhibitors for proteases and other therapeutic targets.

Agricultural Applications

- Herbicides :

-

Fungicides :

- The compound has also shown promise in fungicidal applications. Its structural characteristics allow it to interfere with fungal growth mechanisms, providing a basis for developing new agricultural fungicides.

Material Science Applications

-

Polymer Chemistry :

- The sulfonyl chloride functionality can be utilized in polymer synthesis as a reactive site for forming sulfonamide linkages. This application is particularly relevant in producing specialty polymers with tailored properties for various industrial uses.

-

Dyes and Pigments :

- Due to its chromophoric properties, derivatives of this compound can be used in the synthesis of dyes and pigments for textiles and coatings.

Case Studies

Mecanismo De Acción

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity . This property makes it a valuable tool in biochemical research for studying enzyme functions and pathways.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide: Similar in structure but with a sulfonamide group instead of sulfonyl chloride.

1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: Another related compound with a quinoxaline core and sulfonamide group.

Uniqueness

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis.

Actividad Biológica

2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride (CAS: 56044-12-3) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a quinazoline core and a sulfonyl chloride group. Its molecular formula is with a molecular weight of approximately 260.65 g/mol . This article aims to explore the biological activities associated with this compound, including its inhibitory effects on various enzymes and its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H5ClN2O4S |

| Molecular Weight | 260.65 g/mol |

| CAS Number | 56044-12-3 |

| PubChem CID | 3162025 |

| InChI Key | LEFXQSDJQGOMPS-UHFFFAOYSA-N |

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its role as an inhibitor of specific enzymes and its potential as an anticancer agent.

1. Inhibition of PARP-1

Recent research has indicated that derivatives of quinazoline compounds exhibit significant inhibitory activity against Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. The IC50 values for these compounds vary widely, suggesting that structural modifications can enhance or diminish their inhibitory potency. For instance, a related compound demonstrated an IC50 of 12.86 nM compared to Olaparib's 4.40 nM . The structure–activity relationship (SAR) analysis indicates that hydrophobic residues contribute positively to PARP-1 inhibition.

2. Antiproliferative Activity

The antiproliferative effects of quinazoline derivatives have been evaluated against several cancer cell lines. In vitro studies using the MDA-MB-436 breast cancer cell line revealed that some derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like Olaparib. For example, one compound showed an IC50 value of 2.57 µM, indicating potent cytotoxicity .

Case Studies

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of various quinazoline derivatives on MDA-MB-436 cells. The results indicated that the compound with the dimethyl pyrazole substituent exhibited the highest antiproliferative activity (IC50 = 2.57 µM), outperforming Olaparib by approximately fourfold .

Case Study 2: Mechanism of Action

Flow cytometric analysis was performed to understand the mechanism behind the antiproliferative effects observed. Cells treated with the active compound showed an increase in the G2 phase population from 25.12% (control) to 30.39%, indicating cell cycle arrest and potential apoptosis induction .

Table 1: Inhibitory Activity Against PARP-1

| Compound ID | IC50 (nM) | Reference Drug IC50 (nM) |

|---|---|---|

| Compound A | 12.86 | 4.40 |

| Compound B | 3.05 | 4.40 |

| Compound C | 8.73 | 4.40 |

Table 2: Antiproliferative Activity Against MDA-MB-436 Cells

| Compound ID | IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| Compound D | 2.57 | 8.90 |

| Compound E | 10.70 | 8.90 |

| Compound F | 11.50 | 8.90 |

Propiedades

IUPAC Name |

2,4-dioxo-1H-quinazoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFXQSDJQGOMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390310 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56044-12-3 | |

| Record name | 2,4-Dioxo-1,2,3,4-tetrahydro-quinazoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.